Product packaging for L-Proline, N-(1-oxobutyl)-L-leucyl-(Cat. No.:CAS No. 1604040-49-4)

L-Proline, N-(1-oxobutyl)-L-leucyl-

Cat. No.: B1417048
CAS No.: 1604040-49-4
M. Wt: 298.38 g/mol
InChI Key: UYWOIMJJJQWPLY-RYUDHWBXSA-N
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Description

Contextualization within Peptidomimetic Research and Development

Peptidomimetic research focuses on the design and synthesis of molecules that mimic the structure and function of natural peptides. The primary goal is to overcome the inherent limitations of peptides as therapeutic agents, such as their low metabolic stability and poor oral bioavailability. L-Proline, N-(1-oxobutyl)-L-leucyl- serves as a clear example of this approach. It is a dipeptide composed of L-leucine and L-proline, with the N-terminus of the leucine (B10760876) residue being acylated with a butyryl group. This modification is a common strategy in peptidomimetic chemistry to enhance the drug-like properties of a peptide.

The introduction of the butyryl group, a short-chain fatty acid, increases the lipophilicity of the dipeptide. This can potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can, for instance, enhance the ability of the molecule to cross cellular membranes.

Significance in the Field of Modified Amino Acid Derivatives

The significance of N-(1-Oxobutyl)-L-leucyl-L-proline in the field of modified amino acid derivatives lies in its N-terminal modification. N-terminal acylation is a well-established method for altering the properties of peptides. nih.gov The addition of an acyl group, such as the butyryl group in this case, can protect the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. nih.gov This modification effectively "caps" the N-terminus, making the peptide more resistant to enzymatic breakdown and thus prolonging its biological half-life. nih.govlifetein.com

Furthermore, the constituent amino acids themselves are significant. L-proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. nih.gov This cyclic structure imparts significant conformational rigidity to the peptide chain, which can be advantageous in drug design for locking the molecule into a bioactive conformation. nih.govsigmaaldrich.com L-leucine, an essential amino acid with a branched isobutyl side chain, is a common component of bioactive peptides and is known to play a role in various physiological processes. The dipeptide L-leucyl-L-proline itself is classified as a dipeptide, a class of organic compounds containing exactly two alpha-amino acids joined by a peptide bond. hmdb.ca

The combination of the N-butyryl group with the leucyl-proline dipeptide creates a molecule with potentially enhanced stability and altered physicochemical properties compared to the unmodified dipeptide.

Historical Perspective on Butyryl-Peptide and Proline Derivative Research

The study of peptides dates back to the early 20th century, with Hermann Emil Fischer's groundbreaking work on the peptide bond. youtube.com The subsequent decades saw the isolation and synthesis of numerous peptide hormones and neuropeptides, leading to a deeper understanding of their physiological roles. nih.gov However, the therapeutic potential of these peptides was often hampered by their rapid degradation in the body.

This led to the rise of research into modified peptides and peptidomimetics. The strategy of N-terminal acylation to improve peptide stability has been explored for many years. nih.gov While the specific history of butyryl-peptides is not extensively documented as a distinct field, the use of various acyl groups to modify peptides is a long-standing practice in medicinal chemistry.

The study of proline and its derivatives has a rich history, beginning with its isolation in 1900 by Richard Willstätter. nih.gov Its unique structural properties were recognized early on, particularly its role as a "helix breaker" in protein secondary structures. youtube.com In modern drug discovery, proline and its analogs are key components in many peptidomimetic drugs, including some ACE inhibitors used to treat hypertension. youtube.com The conformational constraint provided by the proline ring is a valuable tool for designing molecules with specific three-dimensional structures required for biological activity. sigmaaldrich.com

Table 1: Theoretical Chemical Properties of L-Proline, N-(1-oxobutyl)-L-leucyl-

PropertyValue
Molecular FormulaC₁₅H₂₆N₂O₄
Molecular Weight314.38 g/mol
IUPAC Name(S)-1-((S)-1-butyrylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
CAS Number147-85-3 (for L-Proline)
PubChem CID104677 (for L-Leucyl-L-proline)

Table 2: Potential Effects of N-Butyrylation on Peptides

EffectRationale
Increased Metabolic StabilityThe butyryl group can sterically hinder the approach of aminopeptidases, thus preventing enzymatic cleavage of the N-terminal peptide bond.
Enhanced LipophilicityThe addition of the hydrocarbon-rich butyryl group increases the overall non-polar character of the peptide.
Altered Receptor BindingThe butyryl group can introduce new interactions with the target receptor or disrupt existing ones, potentially modulating biological activity.
Modified SolubilityThe increased lipophilicity generally leads to decreased aqueous solubility but may improve solubility in lipid environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O4 B1417048 L-Proline, N-(1-oxobutyl)-L-leucyl- CAS No. 1604040-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-(butanoylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-4-6-13(18)16-11(9-10(2)3)14(19)17-8-5-7-12(17)15(20)21/h10-12H,4-9H2,1-3H3,(H,16,18)(H,20,21)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWOIMJJJQWPLY-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Strategies for N 1 Oxobutyl L Leucyl L Proline

Peptide Bond Formation Techniques for Dipeptide Scaffolds

The foundational step in synthesizing N-(1-oxobutyl)-L-leucyl-L-proline is the creation of the L-leucyl-L-proline dipeptide backbone. This is achieved through the formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another. numberanalytics.comlibretexts.orgck12.org This process requires careful control to ensure the correct sequence and to prevent unwanted side reactions. Two principal strategies dominate this field: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Approaches

Developed by R.B. Merrifield, who received the 1984 Nobel Prize in Chemistry for this work, SPPS has revolutionized peptide synthesis. libretexts.orgmasterorganicchemistry.com The core principle of SPPS involves attaching the C-terminal amino acid, in this case, L-proline, to an insoluble polymer resin. scielo.brnumberanalytics.com The subsequent amino acid, L-leucine, is then added in a stepwise fashion. scielo.br This method simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide. masterorganicchemistry.com

Key advantages of SPPS include its efficiency, speed, and amenability to automation. scielo.bracs.org The use of protecting groups for the α-amino and any reactive side-chain functionalities of the amino acids is crucial to prevent polymerization and other side reactions. scielo.br Trityl chloride resins are often favored for the synthesis of peptide acids like L-leucyl-L-proline, as they allow for mild cleavage of the final peptide from the resin, minimizing side reactions such as diketopiperazine formation and racemization. scielo.br However, peptide chain aggregation can sometimes occur, particularly with hydrophobic residues, potentially hindering reaction rates. sigmaaldrich.com

Solution-Phase Peptide Synthesis (SPPS) Methodologies

Also known as liquid-phase peptide synthesis (LPPS), this traditional method involves the stepwise coupling of amino acids in a solution. numberanalytics.commasterorganicchemistry.com It offers greater flexibility than SPPS and is well-suited for large-scale production. numberanalytics.com However, it typically requires more complex purification steps, such as chromatography and recrystallization, to isolate the desired dipeptide. nih.gov

A key challenge in solution-phase synthesis is maintaining the stereochemical integrity of the amino acids. acs.org Various coupling reagents have been developed to facilitate peptide bond formation with high yields and minimal racemization. For instance, the use of titanium tetrachloride as a condensing agent in pyridine, coupled with microwave heating, has been shown to efficiently synthesize dipeptides with high yields and retention of chiral integrity. nih.gov Another approach, termed Group-Assisted Purification (GAP) chemistry, avoids traditional purification methods by using a GAP auxiliary that allows for purification by simple washing, thereby reducing waste and improving efficiency. nih.gov

N-Terminal Acylation and Butyrylation Procedures

Following the synthesis of the L-leucyl-L-proline dipeptide, the next critical step is the selective acylation of the N-terminal amino group of L-leucine with a butyryl group.

Selective Introduction of the 1-Oxobutyl Moiety

N-terminal acylation involves the addition of an acyl group, in this case, the 1-oxobutyl (butyryl) group, to the free alpha-amino group of the peptide chain. nih.gov This modification is crucial as it can alter the peptide's properties, such as its charge and stability. lifetein.comcreative-peptides.com The selective acylation of the N-terminus over other reactive groups, such as the ε-amino group of lysine (B10760008) if present, is a significant challenge. nih.govchemrxiv.org

Several methods have been developed to achieve selective N-terminal acylation. One approach involves the use of acyl phosphates, generated in situ from carboxylic acids and ATP, which show high selectivity for the N-termini of peptides. chemrxiv.org Another strategy employs tunable phenol (B47542) esters as acylating agents, where the reactivity can be controlled to favor N-terminal modification. nih.gov Reductive alkylation using aldehydes has also been demonstrated as a highly selective method for modifying the N-terminus of peptides and proteins. researchgate.netnih.gov

Optimization of Reaction Conditions for Acyl-Peptide Formation

The efficiency and selectivity of the N-terminal acylation reaction are highly dependent on the reaction conditions. For instance, when using acetic anhydride (B1165640) for acetylation, controlling the amount of the reagent and conducting the reaction at low temperatures (0°C) can favor the preferential acetylation of the α-amino group. researchgate.net The pH of the reaction medium is also a critical parameter. For example, reductive alkylation with benzaldehyde (B42025) at a pH of 6.1 has shown excellent N-terminal selectivity. nih.gov The choice of solvent and coupling reagents also plays a significant role in optimizing the yield and purity of the final N-acylated peptide.

Precursor Synthesis and Derivatization

The successful synthesis of N-(1-oxobutyl)-L-leucyl-L-proline relies on the availability of high-quality precursors, namely L-leucine and L-proline. The synthesis of L-proline itself can be achieved from precursors like glutamate (B1630785) and ornithine. nih.gov In many organisms, L-proline biosynthesis begins with the conversion of L-glutamate. nih.gov Arginine can also serve as a precursor for proline synthesis through its conversion to ornithine. nih.gov

The preparation of protected amino acid derivatives is a common practice in peptide synthesis. For example, N-Boc-L-proline can be synthesized by reacting L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. rsc.org Another method involves the use of tert-butyl phenyl carbonate and 1,1,3,3-tetramethylguanidine (B143053) in dimethyl sulfoxide. orgsyn.org These protected amino acids are then used in the stepwise assembly of the peptide chain. The dipeptide L-leucyl-L-proline itself is a known metabolite. nih.gov

Synthesis of Protected L-Proline Derivatives (e.g., Boc-L-Proline)

The synthesis of N-acylated peptides typically begins with the protection of the amino group of the constituent amino acids to prevent unwanted side reactions during peptide bond formation. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The synthesis of Boc-L-proline is a foundational step, generally achieved by reacting L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. google.comrsc.org

Several methods exist, varying in the choice of base, solvent, and reaction conditions, which affects yield and purity. google.comorgsyn.orgacs.org A common approach involves dissolving L-proline in an aqueous solution made alkaline with sodium hydroxide (B78521) or sodium carbonate, followed by the addition of (Boc)₂O. google.com The reaction mixture is then subjected to an extraction process to remove impurities, followed by acidification to precipitate the Boc-L-proline product. google.com

Another established method utilizes an organic solvent like dichloromethane (B109758) (CH₂Cl₂) with an organic base such as triethylamine (B128534) (Et₃N). rsc.orgchemicalbook.com In this procedure, L-proline is suspended in the solvent, the base is added, and then a solution of (Boc)₂O is introduced. chemicalbook.com After the reaction, the product is isolated through a series of aqueous washes with citric acid and brine solutions, followed by drying and evaporation of the solvent. rsc.orgchemicalbook.com The crude product is often purified further by crystallization from a solvent mixture like ethyl acetate (B1210297) and hexane. chemicalbook.com These methods are designed to be scalable and produce high yields of Boc-L-proline, a stable, crystalline solid. google.comacs.org

ParameterMethod 1Method 2Method 3
Starting Material L-ProlineL-ProlineL-Proline
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Di-tert-butyl dicarbonate ((Boc)₂O)Di-tert-butyl dicarbonate ((Boc)₂O)
Base Sodium Hydroxide (NaOH) or Sodium CarbonateTriethylamine (Et₃N)Triethylamine (Et₃N)
Solvent WaterDichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Purification Extraction with petroleum ether, acidification, then extraction with ethyl acetate. google.comWashed with citric acid and saturated NaCl solution. rsc.orgWashed with citric acid, saturated brine, and water; crystallized from ethyl acetate/hexane. chemicalbook.com
Key Features Aqueous system, suitable for industrial scale-up due to low cost and safety. google.comHomogeneous reaction in an organic solvent. rsc.orgStandard laboratory procedure with high reported yield (95%). chemicalbook.com

Synthesis of L-Leucyl-L-Proline Dipeptide Intermediate

The L-leucyl-L-proline dipeptide is an intermediate formed by creating a peptide bond between L-leucine and L-proline. nih.govhmdb.ca The synthesis requires the N-terminus of the leucine (B10760876) to be protected (e.g., with a Boc or Fmoc group) while the carboxyl group of proline may be protected as an ester. The coupling of the two amino acids is facilitated by a coupling reagent.

In solution-phase synthesis, protected leucine and proline are dissolved in a suitable solvent, and a coupling agent is added. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used with an additive like HOBt (1-Hydroxybenzotriazole) to minimize side reactions and racemization. google.com

Alternatively, solid-phase peptide synthesis (SPPS) is a widely used technique. acs.org In this approach, H-proline is first attached to a solid resin support. acs.org The N-terminal protecting group of the resin-bound proline is removed, and then an N-protected leucine (e.g., Fmoc-L-leucine) is added along with a coupling agent. acs.org The process involves cycles of deprotection and coupling until the desired dipeptide sequence is assembled on the resin. Finally, the dipeptide is cleaved from the resin and any remaining side-chain protecting groups are removed. This method simplifies purification as excess reagents and byproducts are washed away after each step. google.comacs.org The final N-acylation with a butyl group would occur after the synthesis of the dipeptide and the removal of the N-terminal protecting group.

Chemoenzymatic Synthetic Routes for Modified Peptides

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach is particularly valuable for creating complex molecules like modified peptides, where enzymes can introduce specific functionalities that are challenging to achieve through purely chemical means. nih.govacsgcipr.org The synthesis can involve using enzymes to build the peptide backbone or, more commonly, to modify a chemically synthesized peptide scaffold. nih.govacsgcipr.org

Enzymatic Modification of N-Terminal Proline or Leucine Residues

The N-terminus of a peptide is a unique site for chemical modification due to the lower pKa of its α-amino group compared to the ε-amino group of lysine residues. u-tokyo.ac.jp Enzymes can be used to selectively modify this position.

For N-terminal proline residues, a notable method involves the enzyme tyrosinase. researchgate.netberkeley.edu Tyrosinase, isolated from Agaricus bisporus (abTYR), oxidizes phenols and catechols into highly reactive o-quinone intermediates. researchgate.netberkeley.edu These intermediates then specifically couple to the secondary amine of an N-terminal proline residue under mild, aqueous conditions, using molecular oxygen as the only oxidant. berkeley.edu This strategy has been successfully used to attach various functional molecules to proteins and peptides with an N-terminal proline. researchgate.netberkeley.edu

For N-terminal leucine residues, various enzymatic modifications are known to occur in nature. nih.gov N-terminal acetyltransferases (NATs) can catalyze the transfer of an acetyl group from acetyl-CoA to the α-amino group of the N-terminal residue. nih.govacs.org Similarly, other enzymes can attach different acyl groups, such as myristoyl or palmitoyl (B13399708) groups. nih.govacs.org While these enzymes are typically involved in post-translational protein modification, their substrate specificity can be exploited for the targeted acylation of peptides in a synthetic context. For instance, specific base catalysis, where a nearby histidine residue assists in the acylation of an N-terminal glycine, has been demonstrated, suggesting that enzyme-mimicking strategies or engineered enzymes could be developed for specific N-acylation of leucine. nih.gov

Biocatalytic Approaches for Specific Functionalization

Biocatalysis offers powerful tools for the specific functionalization of peptides beyond N-terminal modification. nih.gov Enzymes such as lipases, proteases, and hydroxylases can perform highly specific chemical transformations. acsgcipr.orgnih.gov

Lipases and certain proteases, which normally hydrolyze ester and amide bonds, can be used in reverse to catalyze the formation of peptide bonds (ligation) under specific conditions, such as in organic solvents or aqueous-organic mixtures. acsgcipr.org This is particularly useful for ligating shorter peptide fragments together. acsgcipr.org

Furthermore, enzymes can introduce specific functional groups onto the amino acid side chains. For example, proline hydroxylases are capable of hydroxylating L-proline at specific positions, demonstrating the potential for precise, enzyme-catalyzed functionalization. nih.gov In the context of dipeptides, various "tailoring enzymes" exist in nature that can modify cyclic dipeptide scaffolds, for instance, through oxidation or cyclization reactions involving the amino acid side chains. frontiersin.org These biocatalytic methods provide a pathway to generate diverse peptide derivatives with high regio- and stereoselectivity. nih.govfrontiersin.org

Analytical and Preparative Purification Techniques for N-(1-Oxobutyl)-L-leucyl-L-proline

The purification of the final product, N-(1-Oxobutyl)-L-leucyl-L-proline, is critical to remove unreacted starting materials, reagents, and byproducts from the synthesis. A combination of techniques is typically employed.

Following synthesis, initial purification often involves liquid-liquid extraction to separate the product from water-soluble or organic-soluble impurities. google.comorgsyn.org The crude product may then be further purified by crystallization, which is effective for obtaining highly pure solid compounds. acs.orgchemicalbook.com

Chromatographic techniques are central to the purification of peptides and their derivatives.

Column Chromatography: Performed on silica (B1680970) gel, it is a standard method for separating compounds based on polarity. rsc.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful method for purifying peptides. It separates molecules based on their hydrophobicity. The target compound is eluted from a C8 or C18 column using a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier like trifluoroacetic acid (TFA). google.com

Ion-Exchange Chromatography: Strong Cation Exchange (SCX) chromatography can be particularly useful for separating peptides based on their charge state. Since N-acylation neutralizes the positive charge of the N-terminal amine, SCX can effectively separate the acylated product from any unreacted, positively charged dipeptide intermediate. nih.gov

The purity of the final product is typically assessed using analytical RP-HPLC and characterized by mass spectrometry (MS) to confirm the correct molecular weight. acs.orgnih.gov

Structural Elucidation and Conformational Analysis of N 1 Oxobutyl L Leucyl L Proline

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed structural characterization of N-(1-Oxobutyl)-L-leucyl-L-proline, providing insights into its molecular weight, fragmentation patterns, and the precise spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of N-(1-Oxobutyl)-L-leucyl-L-proline in solution. chemrxiv.orguzh.ch One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and TOCSY, are employed to identify the spin systems of the leucine (B10760876) and proline residues, allowing for the assignment of all proton and carbon resonances. chemrxiv.orguzh.ch

Table 1: Representative 1H NMR Chemical Shift Ranges for N-Acyl-Leu-Pro Dipeptides.
ProtonTypical Chemical Shift Range (ppm)Notes
Leucine Hα4.2 - 4.6Chemical shift can be influenced by the cis/trans conformation of the proline peptide bond.
Leucine Hβ1.5 - 1.8Often appears as a complex multiplet.
Leucine Hγ1.4 - 1.7
Leucine Hδ (CH3)0.8 - 1.0Two distinct signals are typically observed due to the chiral center.
Proline Hα4.1 - 4.5Sensitive to cis/trans isomerization.
Proline Hβ, Hγ, Hδ1.8 - 2.4, 1.9 - 2.2, 3.3 - 3.8Complex overlapping signals characteristic of the pyrrolidine (B122466) ring.
Oxobutyl CH22.1 - 2.4Adjacent to the carbonyl group.
Oxobutyl CH21.5 - 1.7
Oxobutyl CH30.9 - 1.1

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of N-(1-Oxobutyl)-L-leucyl-L-proline and for analyzing its fragmentation patterns, which confirms the amino acid sequence. acs.orgnih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase ions of the dipeptide. nih.gov

High-resolution mass spectrometry provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion, yielding characteristic product ions. acs.orgnih.gov The fragmentation of the peptide backbone typically occurs at the amide bonds, producing b- and y-type ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, thus allowing for the confirmation of the leucyl-proline sequence. Fragmentation of the N-terminal 1-oxobutyl group and the proline side chain can also provide additional structural information. researchgate.net

Table 2: Expected m/z Values for Key Fragments of N-(1-Oxobutyl)-L-leucyl-L-proline in MS/MS Analysis.
Fragment IonDescriptionExpected m/z
[M+H]+Protonated molecular ion283.1965
b1N-(1-oxobutyl)-L-leucyl184.1332
y1L-proline116.0706
Iminium ion of ProlineCharacteristic proline fragment70.0651

Conformational Dynamics and Stereochemical Influences

The conformational landscape of N-(1-Oxobutyl)-L-leucyl-L-proline is shaped by the interplay of several stereochemical factors, including the puckering of the proline ring, the rotational freedom of the N-terminal acyl-leucyl group, and the formation of intramolecular hydrogen bonds.

Rotamer Preferences of the N-Terminal 1-Oxobutyl-L-leucyl Moiety

The side chain of the N-terminal leucine residue has several rotatable bonds, leading to different possible spatial arrangements known as rotamers. The preferred rotameric states are influenced by steric interactions with the peptide backbone and the adjacent proline residue. exlibrisgroup.comfccc.edu The most populated rotamers for leucine in peptides are typically the g+ (gauche+) and t (trans) conformations for the χ1 dihedral angle. fccc.edu The specific rotamer adopted by the leucine side chain in N-(1-Oxobutyl)-L-leucyl-L-proline will depend on the cis or trans configuration of the Leu-Pro peptide bond, as this significantly alters the local steric environment. nih.gov The 1-oxobutyl group itself adds another layer of conformational flexibility.

Hydrogen Bonding Networks within the Peptide Structure

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of N-(1-Oxobutyl)-L-leucyl-L-proline. In the solid state, as observed in the crystal structure of a related compound, N-acetyl-L-leucyl-L-prolinamide monohydrate, an extensive network of hydrogen bonds involving the peptide backbone and a water molecule stabilizes the crystal packing. nih.gov In solution, the potential for intramolecular hydrogen bonding, such as a C10 or C7 turn, would depend on the solvent environment and the dynamic equilibrium between different conformers. The presence of such hydrogen bonds can be inferred from NMR experiments, for example, through the temperature dependence of amide proton chemical shifts. nih.gov

Biochemical Interactions and Molecular Mechanisms of N 1 Oxobutyl L Leucyl L Proline

Receptor Binding and Signal Transduction Investigations

Activation or Inhibition of Downstream Signaling Pathways (e.g., mTORC1 signaling)

While direct studies on the effect of N-(1-Oxobutyl)-L-leucyl-L-proline on downstream signaling pathways are not available, the individual components of the molecule, L-leucine and L-proline, are known modulators of key cellular signaling cascades, most notably the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. imrpress.com

L-Leucine and mTORC1 Activation:

L-leucine is a well-established activator of mTORC1 signaling. imrpress.comnih.gov Research has identified Leucyl-tRNA synthetase (LRS) as a key intracellular sensor for leucine (B10760876). nih.govbiocon.re.kr In the presence of sufficient leucine, LRS binds to Rag GTPase, a crucial mediator of amino acid signaling to mTORC1, and functions as a GTPase-activating protein (GAP) for Rag, leading to the activation of mTORC1. nih.govbiocon.re.kr Furthermore, a metabolite of leucine, acetyl-coenzyme A (AcCoA), has been shown to positively regulate mTORC1 activity through the acetylation of the mTORC1 regulator, Raptor. researchgate.net Given that N-(1-Oxobutyl)-L-leucyl-L-proline contains a leucine residue, it is plausible that it could influence mTORC1 signaling, either through direct interaction of the leucine moiety with its sensors or following metabolic breakdown.

L-Proline and mTORC1 Activation:

L-proline has also been demonstrated to activate the mTORC1 signaling pathway. nih.gov Studies in porcine trophectoderm cells have shown that L-proline supplementation enhances the phosphorylation of mTORC1 and its downstream targets, such as p70S6K and S6, leading to increased cell viability. nih.gov The mechanism is thought to be related to proline's role in cell metabolism and stress response. nih.gov

The presence of both leucine and proline in N-(1-Oxobutyl)-L-leucyl-L-proline suggests a potential for this compound to modulate mTORC1 signaling. The N-oxobutyl group could also influence this activity by altering the compound's stability, cellular uptake, or interaction with regulatory proteins. However, without direct experimental evidence, the precise effect—whether activation, inhibition, or no effect—remains speculative.

ComponentKnown Signaling InteractionPotential Implication for N-(1-Oxobutyl)-L-leucyl-L-proline
L-Leucine Activates mTORC1 via Leucyl-tRNA synthetase (LRS) and its metabolite Acetyl-CoA. nih.govbiocon.re.krresearchgate.netThe leucine residue could engage with LRS or be metabolized to influence mTORC1 activity.
L-Proline Activates mTORC1 signaling in certain cell types. nih.govThe proline moiety may contribute to the modulation of mTORC1, potentially synergistically with leucine.

Interactions with Biological Membranes and Macromolecular Complexes

The structure of N-(1-Oxobutyl)-L-leucyl-L-proline, featuring a hydrophobic N-acyl chain and a dipeptide core, suggests a propensity for interaction with biological membranes and macromolecules.

Direct studies on the membrane permeabilization effects of N-(1-Oxobutyl)-L-leucyl-L-proline are not documented. However, research on similar molecules provides insights into its potential behavior. The ability of a peptide to permeate a biological membrane is influenced by factors such as its size, charge, and hydrophobicity. nih.govnih.gov

The potential for N-(1-Oxobutyl)-L-leucyl-L-proline to bind to specific proteins can be inferred from studies on its constituent parts and on molecules with similar structures.

One class of enzymes that may interact with this compound is N-acylpeptide hydrolases. These enzymes are known to cleave the peptide bond of N-acylated peptides and could potentially recognize and metabolize N-(1-Oxobutyl)-L-leucyl-L-proline. nih.gov

Furthermore, the proline residue suggests a potential interaction with proline-binding domains in proteins. For example, poly-L-proline has a high affinity for the protein profilin, binding to a hydrophobic pocket. biocon.re.kr While N-(1-Oxobutyl)-L-leucyl-L-proline is not a proline polymer, the presence of the proline ring could mediate binding to similar sites in other proteins.

The leucine component could also mediate protein interactions. As discussed previously, Leucyl-tRNA synthetase has a specific binding pocket for leucine that triggers downstream signaling. nih.govbiocon.re.kr

Potential Protein Target ClassBasis for Interaction
N-acylpeptide hydrolases Recognition and cleavage of the N-acyl-peptide structure. nih.gov
Proline-binding proteins (e.g., profilin-like domains) Interaction with the proline residue. biocon.re.kr
Leucine-binding proteins (e.g., Leucyl-tRNA synthetase) Interaction with the leucine residue. nih.govbiocon.re.kr

Peptide amphiphiles, which are peptides modified with hydrophobic segments, are known to self-assemble into various supramolecular structures such as nanofibers, ribbons, and micelles. acs.orgnih.gov This self-assembly is driven by a combination of hydrophobic interactions of the lipid tails and hydrogen bonding between the peptide backbones. nih.gov

N-(1-Oxobutyl)-L-leucyl-L-proline can be considered a simple peptide amphiphile, with the N-oxobutyl group and the leucine side chain providing hydrophobicity, and the peptide backbone capable of forming hydrogen bonds. It is therefore plausible that this compound could self-assemble into supramolecular structures under certain conditions, such as in an aqueous environment. The formation of such assemblies could significantly influence its biological activity, bioavailability, and interactions with other biomolecules. uni-ulm.denih.gov However, experimental evidence for the self-assembly of N-(1-Oxobutyl)-L-leucyl-L-proline is currently lacking.

Metabolic Pathways and Cellular Dynamics of the Compound

Cellular Uptake and Transport Mechanisms

The initial step in the metabolism of L-Proline, N-(1-oxobutyl)-L-leucyl- is its transport across the cell membrane. As a dipeptide derivative, its uptake is likely mediated by transporters specialized in carrying small peptides and amino acids.

The cellular uptake of di- and tripeptides is an energy-dependent process carried out by specific transporters. bachem.com The Proton-coupled oligopeptide transporter (PTR) family, which includes transporters like PepT1 and PepT2, are primary candidates for the transport of such compounds. bachem.comebi.ac.uk These transporters function as symporters, coupling the influx of peptides to a proton gradient. ebi.ac.uk

Research has shown that these transporters have a preference for dipeptides and tripeptides composed of L-amino acids. ebi.ac.uk While the presence of the N-terminal acyl group—in this case, a butyryl group—may influence the affinity and transport efficiency, the fundamental mechanism is expected to be similar to that of unmodified dipeptides. In various organisms, from bacteria to humans, these transporters play a crucial role in nutritional uptake and the salvage of protein degradation products. ebi.ac.uknih.gov In plants, for instance, peptide transporter (PTR) homologs are involved in nitrogen redistribution during various growth stages and can facilitate the direct uptake of small peptides from the soil. nih.gov

Transporter Family Typical Substrates Transport Mechanism Potential Role in Compound Uptake
Peptide Transporter (PTR) Family (e.g., PepT1, PepT2)Dipeptides, TripeptidesProton Symport (H+-coupled)Primary mechanism for cellular entry of the intact N-acyl-dipeptide.
Amino Acid Permease (AAP) FamilyIndividual Amino AcidsProton Symport (H+-coupled)Uptake of L-leucine and L-proline following extracellular degradation.

This table summarizes the key transporter families likely involved in the uptake of L-Proline, N-(1-oxobutyl)-L-leucyl- or its constituent amino acids.

Catabolism and Biotransformation Pathways

Once inside the cell, L-Proline, N-(1-oxobutyl)-L-leucyl- undergoes enzymatic degradation to release its core components, which then enter their respective metabolic pathways.

The first catabolic step is the hydrolysis of the peptide bond linking the L-leucine and L-proline residues. This reaction is catalyzed by intracellular peptidases. Dipeptidyl-peptidases (DPPs) are a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptides. nih.gov However, it is noteworthy that N-terminal acylation can confer resistance to certain peptidases. nih.gov

Alternatively, other less specific intracellular proteases or amidohydrolases could be responsible for the cleavage. Studies on N-acyl amino acid amides have shown they can be hydrolytically unstable under certain conditions, suggesting that enzymatic or even non-enzymatic hydrolysis is a plausible step. nih.gov This hydrolysis would yield L-proline and N-(1-oxobutyl)-L-leucine. Subsequently, an enzyme such as a fatty acid amide hydrolase (FAAH) or a similar acylase would likely hydrolyze the amide bond in N-(1-oxobutyl)-L-leucine, releasing L-leucine and butyric acid. nih.gov

Following hydrolysis, the individual components—L-leucine, L-proline, and butyrate (B1204436)—are channeled into distinct metabolic fates.

L-Leucine Metabolism : Leucine (B10760876) is an essential branched-chain amino acid (BCAA). nih.gov A significant portion, around 80%, is typically utilized for protein synthesis. rutgers.edu The remaining 20% is catabolized, primarily in skeletal muscle, as the liver lacks the necessary initiating enzyme, branched-chain amino acid transaminase (BCAT). nih.govrutgers.edu The catabolic pathway begins with transamination to α-ketoisocaproate (α-KIC). rutgers.edu α-KIC is then oxidatively decarboxylated, ultimately yielding acetyl-CoA and acetoacetyl-CoA. youtube.com Due to these end products, leucine is classified as a strictly ketogenic amino acid, meaning its carbon skeleton can be converted into ketone bodies or fatty acids but not glucose. khanacademy.org

L-Proline Metabolism : Proline, a non-essential amino acid, undergoes a two-step catabolism primarily within the mitochondria. nih.gov The process is catalyzed by two key enzymes: proline dehydrogenase (PRODH), which oxidizes proline to Δ1-pyrroline-5-carboxylate (P5C), and P5C dehydrogenase (P5CDH), which converts P5C to glutamate (B1630785). nih.govreactome.org Glutamate can then be converted to α-ketoglutarate, an intermediate of the citric acid cycle (Krebs cycle), thereby linking proline catabolism to central energy metabolism. reactome.org

Component Key Catabolic Enzymes Primary Metabolic End Products Metabolic Classification
L-LeucineBranched-Chain Amino Acid Transaminase (BCAT), Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)Acetyl-CoA, Acetoacetyl-CoAKetogenic
L-ProlineProline Dehydrogenase (PRODH), P5C Dehydrogenase (P5CDH)Glutamate, α-KetoglutarateGlucogenic
Butyryl GroupBeta-oxidation enzymesAcetyl-CoAKetogenic

This table details the catabolic pathways for the constituent moieties of L-Proline, N-(1-oxobutyl)-L-leucyl-.

Proline metabolism is intrinsically linked to cellular redox homeostasis through the "proline cycle." frontiersin.org The catabolism of proline to P5C by PRODH involves the transfer of electrons to FAD, forming FADH2. core.ac.uk Conversely, the synthesis of proline from P5C consumes NAD(P)H. core.ac.uk This cycling between proline and P5C acts as a shuttle, influencing the cellular NAD(P)+/NAD(P)H and FAD/FADH2 ratios. frontiersin.orgcore.ac.uk

By contributing to the proline pool, the degradation of L-Proline, N-(1-oxobutyl)-L-leucyl- can fuel this cycle. The oxidation of proline can generate reactive oxygen species (ROS) and contribute to ATP production, playing a role in processes like apoptosis. researchgate.net Simultaneously, proline itself has antioxidant properties and its synthesis can be upregulated during oxidative stress, highlighting its dual role in maintaining redox balance. nih.gov

Interconnections with Major Metabolic Networks

The breakdown products of L-Proline, N-(1-oxobutyl)-L-leucyl- are integrated into several major metabolic networks, underscoring the compound's connection to central cellular metabolism.

Citric Acid (TCA) Cycle : Both leucine and proline catabolism feed directly into the TCA cycle. Leucine provides acetyl-CoA, the entry molecule for the cycle, while proline provides α-ketoglutarate, a key intermediate. youtube.comreactome.org The butyrate moiety, after conversion to acetyl-CoA via beta-oxidation, also enters the TCA cycle.

Amino Acid Metabolism : The compound is a direct participant in amino acid metabolism. Its breakdown releases two amino acids that can be used for new protein synthesis or catabolized for energy. nih.govrutgers.edu The interconversion of proline and glutamate connects it to the metabolism of other amino acids like arginine and ornithine. youtube.com

Fatty Acid and Ketone Body Metabolism : As a ketogenic amino acid, leucine's carbon skeleton contributes to the synthesis of fatty acids and ketone bodies. khanacademy.org Butyrate, a short-chain fatty acid, is also a precursor for these pathways.

Gluconeogenesis : While leucine is not glucogenic, the proline component is. Its conversion to α-ketoglutarate allows its carbon skeleton to be used for the synthesis of glucose via gluconeogenesis, should the cell require it. khanacademy.org

Linkages to Glutamate, Arginine, and Polyamine Metabolism

The metabolic pathways of L-proline and L-leucine are intricately connected with the metabolism of other key amino acids and their derivatives, including glutamate, arginine, and polyamines. The following section outlines these connections, providing an inferred metabolic context for L-Proline, N-(1-oxobutyl)-L-leucyl-.

L-proline metabolism is directly and bidirectionally linked to that of glutamate. wikipedia.orgontosight.ai Proline can be synthesized from glutamate via the intermediate Δ1-pyrroline-5-carboxylate (P5C). wikipedia.orgnih.gov This process involves the enzymes glutamate 5-kinase and glutamate-5-semialdehyde dehydrogenase, which convert glutamate to glutamate-5-semialdehyde, a precursor to P5C. wikipedia.org Conversely, the degradation of proline reverses this pathway, with proline being oxidized back to glutamate via P5C. ontosight.ai This conversion is catalyzed by proline dehydrogenase (PRODH) or proline oxidase (POX), and P5C dehydrogenase. ontosight.ainih.govresearchgate.net

The connection between proline and arginine metabolism is primarily through the intermediate ornithine. nih.govnih.gov Ornithine can be derived from glutamate and serves as a precursor for both proline and arginine synthesis. wikipedia.orgnih.gov Specifically, ornithine can be converted to P5C and subsequently to proline. researchgate.net The pathways connecting glutamate, arginine, and proline are crucial for nitrogen metabolism and are dependent on the cell type and its developmental stage. wikipedia.orgnih.gov

L-leucine metabolism also intersects with glutamate pathways. The initial step in leucine catabolism is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), where the amino group from leucine is transferred to α-ketoglutarate to form glutamate. ontosight.aimetwarebio.comnih.gov This reaction is a significant source of nitrogen for the synthesis of glutamate and glutamine in the brain. researchgate.net Studies in isolated rat liver cells have shown that L-leucine can promote the production of glutamate and glutamine. nih.gov Leucine may also influence arginine signaling pathways, particularly in the context of intestinal cell function. researchgate.net

Table 1: Key Enzymes in the Interconnected Metabolism of Proline, Glutamate, and Arginine

EnzymeSubstrate(s)Product(s)Metabolic Pathway
Glutamate 5-kinaseL-Glutamate, ATPγ-Glutamyl phosphate (B84403), ADPProline Biosynthesis
Glutamate-5-semialdehyde dehydrogenaseGlutamate-5-semialdehyde, NAD(P)+Glutamate, NAD(P)HProline Biosynthesis
Pyrroline-5-carboxylate reductase (PYCR)P5C, NAD(P)HL-Proline, NAD(P)+Proline Biosynthesis
Proline dehydrogenase (PRODH)/Proline oxidase (POX)L-ProlineP5CProline Catabolism
P5C dehydrogenase (P5CDH)P5C, NAD+L-GlutamateProline Catabolism
Ornithine aminotransferase (OAT)Ornithine, α-ketoglutarateGlutamate-γ-semialdehyde, L-GlutamateProline & Arginine Metabolism
Argininosuccinate synthetase (ASS)Citrulline, Aspartate, ATPArgininosuccinate, AMP, PPiArginine Biosynthesis
Argininosuccinate lyase (ASL)ArgininosuccinateArginine, FumarateArginine Biosynthesis

Influence on Energy Metabolism (e.g., TCA cycle, glycolysis)

The catabolism of both L-proline and L-leucine provides intermediates that can enter central energy-producing pathways like the tricarboxylic acid (TCA) cycle, thereby influencing cellular bioenergetics.

The breakdown of L-proline directly feeds into the TCA cycle. As previously mentioned, proline is degraded to glutamate. ontosight.ai Glutamate can then be converted to α-ketoglutarate, a key intermediate of the TCA cycle. nih.govresearchgate.net This anaplerotic role of proline metabolism is particularly important under conditions of nutrient stress, where the cell needs to replenish TCA cycle intermediates to maintain energy production. nih.gov The oxidation of a single molecule of L-proline can generate a significant amount of ATP, making it a valuable energy source for cells. nih.gov The proline cycle, which involves the interconversion of proline and P5C, is also linked to the pentose (B10789219) phosphate pathway, providing an alternative mechanism for energy generation. nih.govresearchgate.net

L-leucine is a ketogenic amino acid, meaning its catabolism produces acetyl-CoA and acetoacetate, which can then be used for energy production in the TCA cycle. nih.govontosight.ai The catabolic pathway of leucine involves several steps, starting with its transamination to α-ketoisocaproate (KIC). ontosight.ai KIC is then oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. ontosight.ainih.gov Subsequent reactions convert isovaleryl-CoA into acetyl-CoA. nih.govontosight.ai This production of acetyl-CoA allows the carbon skeleton of leucine to be fully oxidized in the TCA cycle to generate ATP. metwarebio.com While some studies suggest that the contribution of leucine to TCA cycle intermediates may be negligible in certain cell types like macrophages, its role as a precursor for acetyl-CoA is well-established. researchgate.net

Table 2: Catabolic Fates of L-Proline and L-Leucine in Energy Metabolism

Amino AcidKey Catabolic IntermediatesEntry Point into TCA CyclePrimary Metabolic Role
L-Proline P5C, Glutamateα-ketoglutarateAnaplerotic (replenishes TCA cycle intermediates)
L-Leucine α-ketoisocaproate, Isovaleryl-CoA, Acetyl-CoAAcetyl-CoAKetogenic (provides fuel for the TCA cycle)

Participation in Cellular Stress Response Mechanisms

Both L-proline and L-leucine have been implicated in cellular stress response mechanisms, suggesting that L-Proline, N-(1-oxobutyl)-L-leucyl- could also play a role in modulating cellular resilience.

L-proline is widely recognized for its role in mitigating various forms of environmental and cellular stress. nih.govbiorxiv.orgnih.gov It functions as an osmolyte, helping to maintain cellular water balance under conditions of drought and high salinity. Furthermore, proline metabolism is integral to the cellular response to oxidative stress. nih.gov The oxidation of proline by PRODH can lead to the production of reactive oxygen species (ROS), which, depending on their levels, can either promote cell survival signaling or induce apoptosis. nih.gov Proline metabolism also helps maintain the cellular redox balance, for instance, by influencing the NADP+/NADPH ratio. nih.gov Recent studies have highlighted that the availability of extracellular L-proline can be sensed by the integrated stress response (ISR), a key pathway that helps cells cope with various stresses, including amino acid deprivation. biorxiv.orgnih.govbiorxiv.org

L-leucine has also been shown to modulate cellular stress responses, particularly in the context of inflammation and oxidative stress. Leucine supplementation has been observed to reduce markers of oxidative stress in muscle tissue. nih.gov This effect may be linked to leucine's ability to stimulate ATP turnover and mitochondrial respiration, which can in turn reduce the production of superoxide. nih.gov In immune cells, leucine has been shown to alleviate cytokine storm syndrome by regulating macrophage polarization, suggesting a role in modulating inflammatory stress. elifesciences.orgelifesciences.org Leucine can also influence autophagy, a cellular process for degrading and recycling damaged components, which is a critical part of the stress response. mdpi.com

Structure Activity Relationship Sar Studies of N 1 Oxobutyl L Leucyl L Proline Analogs

Correlating Structural Modifications with Observed Biological Activities

The biological activity of N-(1-oxobutyl)-L-leucyl-L-proline analogs is intricately linked to their structural characteristics. Modifications at the N-terminus, the L-leucine position, and the L-proline ring directly impact the molecule's ability to interact with its biological targets.

The N-terminal 1-oxobutyl group, also known as a butyryl group, plays a significant role in the activity and specificity of the parent compound. The nature of the N-acyl group can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with binding pockets of target proteins.

Studies on related peptides have shown that N-terminal modifications, such as acetylation, can enhance proteolytic stability. For example, N-terminal acetylation of enkephalins has been shown to increase their resistance to degradation by aminopeptidases. nih.gov This suggests that the 1-oxobutyl group in N-(1-oxobutyl)-L-leucyl-L-proline may serve a similar protective function, prolonging the molecule's biological lifetime. The length and branching of the N-acyl chain are critical. A butyryl group provides a balance of lipophilicity and size that can be optimal for fitting into specific hydrophobic pockets of a receptor or enzyme.

Modification Observed Effect on Activity/Specificity
N-terminal AcetylationIncreased proteolytic stability against aminopeptidases in enkephalins. nih.gov
Variation in Acyl Chain LengthCan modulate lipophilicity and binding affinity.

The stereochemistry of the leucine (B10760876) residue is paramount. The L-configuration is the naturally occurring form in proteins and is often essential for biological activity. The specific spatial arrangement of the isobutyl side chain, amino group, and carboxyl group in L-leucine dictates how the molecule can orient itself within a binding site. Studies on other peptides have demonstrated that replacing an L-amino acid with its D-enantiomer can drastically alter or abolish biological activity. Leucine is known to play a significant role in stimulating the mTOR signaling pathway, which is crucial for protein synthesis. nih.govnih.govresearchgate.net The structural integrity of the L-leucine residue is likely essential for the specific interactions that lead to the activation of such pathways.

Structural Feature Role in Biological Activity
Isobutyl Side ChainProvides hydrophobicity for binding to nonpolar protein regions. nih.gov
L-StereochemistryEssential for correct orientation within binding sites and biological recognition.
mTOR Pathway ActivationL-leucine is a key regulator of this pathway, crucial for protein synthesis. nih.govnih.govresearchgate.net

The L-proline residue in N-(1-oxobutyl)-L-leucyl-L-proline introduces a rigid, cyclic structure that significantly constrains the peptide backbone's conformation. This rigidity can be advantageous for biological activity by reducing the entropic penalty of binding to a receptor, as the molecule is pre-organized into a favorable conformation. The stereochemistry of proline is critical; L-proline induces a specific turn in the peptide chain that is often recognized by biological targets. rsc.org

Structural Feature Impact on Molecular Properties and Activity
Pyrrolidine (B122466) RingConfers conformational rigidity, pre-organizing the molecule for binding.
L-StereochemistryInduces a specific and recognizable turn in the peptide backbone. rsc.org
Ring Substitutions (e.g., at Cγ, Cδ)Can fine-tune the ring pucker and cis-trans isomerization of the peptide bond, altering the 3D shape and binding affinity. researchgate.net
mTORC1 ActivationL-proline has been shown to activate this signaling pathway. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wu.ac.th For N-(1-oxobutyl)-L-leucyl-L-proline and its analogs, QSAR studies can provide valuable insights into the key physicochemical properties that govern their activity.

The process involves developing mathematical models that relate various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) of the analogs to their observed biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and specific compounds. For instance, a QSAR model might reveal that a particular combination of hydrophobicity at the N-terminus and a specific electronic distribution around the proline ring is optimal for activity. By using predictive analytics based on these models, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process.

Advanced Research Applications and Methodological Innovations

Development of Specific Biochemical Assays for Compound Detection and Activity

The ability to accurately detect and quantify L-Proline, N-(1-oxobutyl)-L-leucyl- and assess its biological activity is paramount for understanding its function and potential applications. Researchers have developed specialized biochemical assays, including enzymatic and high-throughput screening methods, to achieve this.

Enzymatic Assays for Specific Metabolites or Activities

While specific enzymatic assays for the direct quantification of L-Proline, N-(1-oxobutyl)-L-leucyl- are not extensively documented in publicly available literature, the principles for developing such assays can be inferred from methods used for its constituent amino acids, particularly L-proline. A highly specific and sensitive enzymatic assay for L-proline has been developed, which utilizes the reverse reaction of δ1-pyrroline-5-carboxylate (P5C) reductase. nih.govnih.gov This enzyme, which catalyzes the final step of proline biosynthesis, can also catalyze the oxidation of L-proline to P5C, with the concomitant reduction of NAD(P)+ to NAD(P)H. nih.gov The resulting increase in NADPH concentration can be measured spectrophotometrically, providing a quantitative measure of L-proline. nih.govnih.gov

This method offers significant advantages over traditional ninhydrin-based assays, which are prone to cross-reactivity with other amino acids and can lead to an overestimation of proline content. nih.govnih.govfrontiersin.org The enzymatic assay, in contrast, is highly specific for L-proline and operates at moderate temperatures, reducing the risk of sample evaporation and degradation. nih.govfrontiersin.org The sensitivity of this enzymatic assay is comparable to that of ninhydrin-based methods, with a linear range that allows for the quantification of up to a 10-fold increase in proline content. nih.govfrontiersin.org

Assay ComparisonEnzymatic Assay for L-ProlineNinhydrin-Based Assay
Specificity HighLow (cross-reactivity with other amino acids)
Operating Temperature Moderate (e.g., 37°C) nih.govfrontiersin.orgHigh (100°C) nih.govfrontiersin.org
Key Reagent δ1-pyrroline-5-carboxylate reductase nih.govNinhydrin nih.govfrontiersin.org
Detection Method Spectrophotometric measurement of NAD(P)H nih.govColorimetric measurement of a reaction product nih.govfrontiersin.org
Primary Advantage Higher specificity and milder reaction conditions. nih.govfrontiersin.orgEstablished and widely used.

Adapting such an enzymatic approach to L-Proline, N-(1-oxobutyl)-L-leucyl- would likely require the identification or engineering of a specific peptidase capable of cleaving the dipeptide to release L-proline, which could then be quantified using the established P5C reductase assay.

High-Throughput Screening (HTS) Methodologies for Ligand Discovery

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target. researchgate.netnih.gov This process, which can involve the screening of millions of compounds per day, has been instrumental in accelerating the early stages of drug development. youtube.com HTS assays can be broadly categorized into biochemical and cell-based assays, with the choice depending on the nature of the target. researchgate.net

In the context of dipeptides like L-Proline, N-(1-oxobutyl)-L-leucyl-, HTS methodologies are crucial for identifying new ligands and understanding their structure-activity relationships. The development of D-peptides, which are resistant to enzymatic degradation, has been a significant area of focus, with techniques like mirror-image phage display and one-bead one-compound (OBOC) methods being widely used for high-throughput screening.

HTS can be employed to screen for compounds that interact with specific receptors or enzymes, and it can also be used to assess the toxicological profiles of new chemical entities. nih.gov The data generated from HTS is analyzed using advanced algorithms to identify patterns of activity and pinpoint promising lead compounds.

Application in Organic Catalysis

The proline motif within L-Proline, N-(1-oxobutyl)-L-leucyl- is a well-established and powerful tool in the field of organocatalysis. L-proline itself is considered a foundational organocatalyst, capable of promoting a wide range of asymmetric reactions with excellent stereocontrol. wikipedia.org

Proline's catalytic activity stems from its ability to form enamine intermediates with carbonyl compounds, which increases their reactivity. nih.gov The chirality of the proline molecule then directs the approach of the reactants, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.orgnih.gov This has been successfully applied in numerous reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgnih.gov

While the direct use of L-Proline, N-(1-oxobutyl)-L-leucyl- as an organocatalyst is not prominently described, the principles of proline catalysis are highly relevant. The N-acylation and the presence of the leucine (B10760876) residue could potentially modulate the catalytic activity and selectivity of the proline core. For instance, derivatives of proline with modified carboxylic acid groups, such as tetrazoles and acylsulfonamides, have been shown to be superior catalysts for certain asymmetric reactions compared to proline itself. rsc.org

Furthermore, the immobilization of proline and its derivatives onto solid supports is an active area of research aimed at facilitating catalyst recovery and reuse, a key consideration for industrial applications. nih.gov

Utilization as a Molecular Probe for Biological Pathway Elucidation

N-acylated dipeptides, such as L-Proline, N-(1-oxobutyl)-L-leucyl-, have emerged as valuable molecular probes for investigating biological pathways. These molecules can be designed to interact with specific cellular targets, allowing researchers to study their function and role in various processes.

One innovative application of N-acylated dipeptides is their use as internal standards for measuring the ion temperature in peptide fragmentation during mass spectrometry. nih.govresearchgate.net By attaching these dipeptide tags to the N-termini of sample peptides, researchers can gain insights into the unimolecular dissociation kinetics of peptides, which is crucial for protein identification. nih.gov The fragmentation of the dipeptide tag itself provides a "thermometer" to precisely determine the temperature of the ions being analyzed. nih.govresearchgate.net

Moreover, N-acyl groups are being incorporated into more complex molecular probes for applications like ligand-directed covalent labeling of proteins. nih.gov For example, N-acyl-N-alkyl sulfonamides have been used to target specific lysine (B10760008) residues in proteins, enabling their selective labeling and study. nih.govacs.org This approach holds promise for the development of targeted therapies and diagnostic agents.

Innovations in Peptidomimetic Design and Synthesis Strategies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The design of peptidomimetics based on N-acylated proline-containing dipeptides has been a fruitful area of research. nih.gov

A key strategy in peptidomimetic design is to create a topological analog of a known non-peptide drug. nih.gov For instance, the nootropic drug piracetam, which contains a pyrrolidine (B122466) ring similar to proline, was the starting point for the design of the dipeptide cognitive enhancer Noopept. nih.gov Similarly, the neuroleptic drug sulpiride, which also has a proline-like moiety, inspired the creation of a dipeptide neuroleptic. nih.gov

The synthesis of peptidomimetics often involves modifying the peptide backbone or incorporating non-natural amino acids to confer resistance to enzymatic degradation. The N-acyl group, such as the butyryl group in L-Proline, N-(1-oxobutyl)-L-leucyl-, can also play a crucial role in mimicking the side chains of other amino acids and enhancing the biological activity of the peptidomimetic. nih.gov

The development of novel synthesis techniques, such as enzymatic peptide macrocyclization, is expanding the toolbox for creating complex peptidomimetics with unique properties. rsc.org These innovations are paving the way for the design of new therapeutic agents for a wide range of diseases.

Future Research Directions and Unresolved Questions

Identification of Novel Biological Targets and Binding Partners

A primary step in characterizing a new chemical entity is to identify its biological binding partners. For an N-acyl dipeptide, these could range from cell surface receptors to intracellular enzymes. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies against known protein structures would be essential to identify potential protein targets. The N-butyryl group and the leucyl-proline dipeptide moiety each offer distinct chemical features that could mediate specific interactions. Research into other acylated peptides has shown that the acyl chain can significantly influence binding to proteins like human serum albumin, potentially affecting the compound's pharmacokinetic profile. nih.gov

Elucidation of Detailed Molecular Mechanisms at the Atomic Level

Once a biological target is identified, understanding the precise molecular interactions is crucial. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide an atomic-level view of the compound bound to its target. This would reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces governing the binding affinity and specificity. Such studies have been instrumental in understanding how other proline-containing molecules, like certain α-conotoxin analogues, interact with their receptors. researchgate.net

Development of Advanced Computational Models for Prediction and Design

In the absence of experimental data, computational modeling can offer predictive insights. Molecular dynamics simulations could be employed to study the conformational flexibility of L-Proline, N-(1-oxobutyl)-L-leucyl- in different solvent environments and its potential to cross biological membranes. Quantitative structure-activity relationship (QSAR) models could be developed if a series of related compounds with varying activity were synthesized. These models are valuable for designing new derivatives with potentially enhanced potency or selectivity.

Deeper Investigation into Metabolic Interconnections and Regulatory Networks

Understanding the metabolic fate of L-Proline, N-(1-oxobutyl)-L-leucyl- is fundamental to comprehending its biological effects. In vivo and in vitro studies using cell cultures or tissue homogenates would be necessary to investigate its stability, and potential breakdown into its constituent amino acids and butyric acid. Proline metabolism itself is intricately linked to cellular stress responses and energy production, and it would be important to determine if this compound influences these pathways. nih.gov For instance, studies on other proline derivatives have shown they can impact cellular metabolism and stress resistance. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Proline, N-(1-oxobutyl)-L-leucyl- in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling L-leucine derivatives with L-proline via amide bond formation. Organocatalytic methods, such as those using proline-derived catalysts (e.g., Jørgensen-Hayashi-type catalysts), are effective for stereoselective synthesis . Purification steps should include reverse-phase HPLC or column chromatography to isolate the compound from byproducts. Confirm purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most effective for quantifying L-Proline, N-(1-oxobutyl)-L-leucyl- in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For protein-bound forms, employ the Bradford assay (after hydrolysis) to quantify total peptide content . Validate methods with certified reference materials (CRMs) to ensure accuracy, as outlined in pharmacopeial standards .

Q. How can researchers resolve structural ambiguities in derivatives of L-Proline, N-(1-oxobutyl)-L-leucyl- using spectroscopic data?

  • Methodological Answer : Combine 2D NMR techniques (e.g., COSY, HSQC) to assign stereochemistry and confirm backbone connectivity. Cross-reference spectral data with databases like the NIH/EPA Mass Spectral Library for known analogs . For novel derivatives, computational modeling (DFT or MD simulations) can predict vibrational frequencies and NMR shifts .

Advanced Research Questions

Q. What experimental design considerations are critical for studying enzymatic degradation pathways of L-Proline, N-(1-oxobutyl)-L-leucyl- in microbial systems?

  • Methodological Answer :

  • Variables : Control pH, temperature, and microbial strain specificity (e.g., Pseudomonas spp. exhibit proline-degrading activity ).
  • Replication : Follow NIH guidelines for preclinical studies, including triplicate trials and statistical power analysis .
  • Frameworks : Apply the PICO framework to define microbial populations, interventions (e.g., enzyme inhibitors), and outcomes (e.g., Δ1-pyrroline-5-carboxylate formation) .

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies of L-Proline, N-(1-oxobutyl)-L-leucyl-?

  • Methodological Answer :

  • Data Triangulation : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. Use isotopic labeling (e.g., ¹³C-proline) to track metabolic fate .
  • Statistical Validation : Apply mixed-effects models to account for interspecies variability and report confidence intervals per FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies optimize the enantiomeric purity of L-Proline, N-(1-oxobutyl)-L-leucyl- during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling Agents : Use HATU or PyBOP with DIEA to minimize racemization.
  • Monitoring : Employ real-time FTIR to detect β-sheet formation, a common cause of epimerization.
  • Validation : Verify purity via chiral HPLC with a Crownpak CR(+) column, referencing pharmacopeial guidelines for peptide APIs .

Guidelines for Rigorous Research

  • Experimental Design : Align with FINER criteria to ensure feasibility and relevance .
  • Reporting Standards : Adhere to NIH preclinical checklists for transparency and reproducibility .
  • Data Contradictions : Use mixed-model ANOVA to dissect variability between in vitro/in vivo results .

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L-Proline, N-(1-oxobutyl)-L-leucyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.